Formamide, N,N'-[1,3-phenylenebis(methylene)]bis-

Catalog No.
S12415789
CAS No.
59276-03-8
M.F
C10H12N2O2
M. Wt
192.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Formamide, N,N'-[1,3-phenylenebis(methylene)]bis-

CAS Number

59276-03-8

Product Name

Formamide, N,N'-[1,3-phenylenebis(methylene)]bis-

IUPAC Name

N-[[3-(formamidomethyl)phenyl]methyl]formamide

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

InChI

InChI=1S/C10H12N2O2/c13-7-11-5-9-2-1-3-10(4-9)6-12-8-14/h1-4,7-8H,5-6H2,(H,11,13)(H,12,14)

InChI Key

ZUUAKXMTKFCWJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)CNC=O)CNC=O

Formamide, N,N'-[1,3-phenylenebis(methylene)]bis- is a chemical compound with the molecular formula C10H12N2O2C_{10}H_{12}N_2O_2 and a molecular weight of approximately 192.22 g/mol. It is classified as a formamide derivative and is characterized by its structure, which includes two formamide groups linked by a 1,3-phenylenebis(methylene) moiety. This compound is recognized for its potential applications in various fields, including pharmaceuticals and materials science. It is also known by several synonyms, such as N,N'-[1,3-phenylenebis(methylene)]bisformamide and m-xylylene diformamide .

Typical of formamides. One notable reaction involves thermal decomposition, where heating the compound above 100 °C leads to the formation of carbon monoxide and ammonia:

HCONH2CO+NH3HCONH_2\rightarrow CO+NH_3

At elevated temperatures, particularly above 160 °C, this reaction accelerates. In the presence of solid acid catalysts, the decomposition can yield hydrogen cyanide and water:

HC(O)NH2HCN+H2OHC(O)NH_2\rightarrow HCN+H_2O

Additionally, this compound may react with dimethyl carbonate under specific conditions to produce urethane compounds, highlighting its utility in organic synthesis .

Several synthesis methods can be employed to produce Formamide, N,N'-[1,3-phenylenebis(methylene)]bis-. A common approach involves the reaction of m-phenylenediamine with appropriate acylating agents under controlled conditions. For example:

  • Acylation Reaction: The reaction of m-phenylenediamine with formic acid or its derivatives can yield the desired formamide.
  • Direct Formylation: Utilizing formic acid in the presence of catalysts or under specific thermal conditions can facilitate the formation of this compound.

These methods allow for the efficient production of Formamide, N,N'-[1,3-phenylenebis(methylene)]bis- while maintaining structural integrity .

Formamide, N,N'-[1,3-phenylenebis(methylene)]bis- has potential applications across various domains:

  • Pharmaceuticals: It may serve as an intermediate in drug synthesis or as a component in formulations due to its chemical properties.
  • Materials Science: The compound can be utilized in developing polymers or as a solvent for processing materials.
  • Chemical Research: Its unique structure makes it a candidate for studies exploring new

Formamide, N,N'-[1,3-phenylenebis(methylene)]bis- shares structural similarities with several other compounds within the formamide family. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaMolecular WeightKey Features
FormamideHCONH2HCONH_245.04 g/molSimple amide; used widely as a solvent
DimethylformamideC3H7N0C_3H_7N_073.09 g/molCommon solvent in organic reactions
N,N'-Bisformylm-phenylenediamineC11H12N2O2C_{11}H_{12}N_2O_2220.23 g/molContains two formyl groups; used in polymer chemistry
N,N'-[1,4-phenylenebis(methylene)]bisformamideC10H12N2O2C_{10}H_{12}N_2O_2192.22 g/molSimilar structure; different phenylene linkage

Formamide, N,N'-[1,3-phenylenebis(methylene)]bis- is unique due to its specific linkage and potential applications that differentiate it from simpler or more complex derivatives .

Traditional Condensation Approaches Using Formamide Derivatives

Traditional synthesis routes for N,N'-[1,3-phenylenebis(methylene)]bis-formamide rely on stoichiometric condensation between 1,3-phenylenedimethylamine and formic acid derivatives. Early methods employed formic acid under reflux with mineral acid catalysts, achieving moderate yields (55–68%) but requiring prolonged reaction times (12–24 hours). A significant advancement involved using sodium formate as a dual catalyst and dehydrating agent, which increased yields to 72–85% by facilitating imine intermediate formation.

The introduction of activated formate esters, such as 2-chloro-4,6-dimethoxy[1.3.5]triazine (CDMT), enabled room-temperature reactions in dichloromethane. This approach produced N,N'-[1,3-phenylenebis(methylene)]bis-formamide in 89% isolated yield within 6 hours through a formate ester intermediate. Comparative studies show that electron-donating substituents on the aromatic diamine accelerate reaction kinetics by 30–40%, while electron-withdrawing groups necessitate harsher conditions (Table 1).

Table 1: Traditional Condensation Methods for N,N'-[1,3-Phenylenebis(methylene)]bis-formamide

Formylating AgentCatalystTemperature (°C)Time (h)Yield (%)
Formic acidH₂SO₄1102458
Sodium formateNone80885
CDMT-formate esterDMAP25689

Catalytic Systems for Selective N-Formylation of Aromatic Diamines

Selective diformylation of 1,3-phenylenedimethylamine requires catalysts that modulate amine nucleophilicity. Amberlite IR-120[H⁺] resin demonstrates 92% selectivity for primary amines under microwave irradiation, completing reactions in 90 seconds through surface-confined proton transfer mechanisms. Manganese chloride tetrahydrate (MnCl₂·4H₂O) paired with oxalic acid dihydrate emerged as a sustainable alternative, achieving 82% yield via a proposed Mn(I)-formyl intermediate.

Gold nanoparticles (3–5 nm diameter) immobilized on γ-Al₂O₃ enable solvent-free N-formylation using methanol as a C1 source. This system achieves 78% conversion at 150°C through a Mars-van Krevelen mechanism involving surface oxygen vacancies. Comparative catalytic performance data reveal that Mn-based systems outperform transition metal catalysts in substrate scope, particularly for electron-deficient diamines (Table 2).

Table 2: Catalytic Performance in Diamine Diformylation

CatalystSubstrate Scope (EEW*)TOF (h⁻¹)Yield (%)
Amberlite IR-120[H⁺]0.8–1.24592
MnCl₂·4H₂O0.5–2.16882
Au/γ-Al₂O₃0.7–1.53278

*EEW = Electron-Withdrawing Group Effect Window

Solvent-Free Mechanochemical Synthesis Strategies

Mechanochemical approaches utilizing high-energy ball milling eliminate solvent waste while enhancing reaction efficiency. Co-milling 1,3-phenylenedimethylamine with potassium formate (KOOCH) in a 1:2.2 molar ratio produces the target diamide in 67% yield after 45 minutes of milling at 30 Hz. The mechanical energy input facilitates solid-state proton transfer, with X-ray diffraction analysis confirming complete consumption of crystalline amine starting material.

Recent innovations employ liquid-assisted grinding (LAG) with catalytic acetic acid (5 mol%), achieving 89% conversion through in situ formation of reactive formic-acetic mixed anhydrides. This method reduces energy consumption by 40% compared to conventional ball milling, with particle size analysis showing optimal reactivity at 50–100 μm feedstock dimensions.

Continuous Flow Reactor Implementations for Scalable Production

Continuous flow systems address scalability challenges in N,N'-[1,3-phenylenebis(methylene)]bis-formamide synthesis. A plug-flow reactor design with immobilized MnO₂/TiO₂ catalysts achieves 85% steady-state conversion at 120°C and 15 bar pressure. Residence time optimization studies demonstrate maximum productivity (3.2 kg/L·h) at 8-minute retention, facilitated by segmented flow regimes that enhance mass transfer.

Microwave-integrated flow reactors enable rapid heating/cooling cycles (ΔT = 150°C/s), reducing reaction times from hours to minutes. Pilot-scale trials using formic acid as both reagent and heat transfer fluid show 92% energy efficiency compared to batch processes. Computational fluid dynamics modeling predicts 98% yield scalability for annual productions exceeding 50 metric tons when combining flow crystallization with inline IR monitoring.

Formamide, N,N'-[1,3-phenylenebis(methylene)]bis-, commonly known as meta-phenylenediamine bis-formamide, serves as a critical building block in the synthesis of advanced polyurethane and polyurea polymer architectures [1] [10]. This bifunctional formamide compound exhibits unique reactivity patterns that enable the formation of complex polymer networks through controlled reaction pathways with isocyanate-containing monomers [10] [12].

The compound's molecular structure, featuring two formamide groups connected via a meta-phenylene bridge with methylene spacers, provides optimal geometric arrangement for polymerization reactions [1] [14]. Research demonstrates that the meta-positioning of the formamide substituents creates favorable steric conditions for chain extension and crosslinking reactions in polyurethane synthesis [14] [15]. The methylene spacers between the aromatic ring and formamide groups contribute to enhanced flexibility in the resulting polymer backbone while maintaining thermal stability [17] [30].

In polyurethane formation, Formamide, N,N'-[1,3-phenylenebis(methylene)]bis- functions as a chain extender through nucleophilic attack of the formamide nitrogen atoms on isocyanate groups [10] [19]. This reaction mechanism proceeds through the formation of urea linkages, which are thermodynamically favored over alternative reaction pathways [10]. The controlled reactivity of the compound allows for precise molecular weight control in the resulting polyurethane polymers [19] [20].

Table 1: Polyurethane Properties with Formamide, N,N'-[1,3-phenylenebis(methylene)]bis- as Chain Extender

PropertyBaseline PolyurethaneWith Bis-FormamideImprovement Factor
Glass Transition Temperature (°C)65-70 [9]95-102 [9]1.4-1.5
Storage Modulus at 25°C (MPa)850 [9]1200-1400 [9]1.4-1.6
Thermal Stability T5% (°C)280 [9]334-340 [9]1.2
Crosslink Density (mol/cm³)0.002 [29]0.008-0.012 [29]4.0-6.0

Polyurea synthesis utilizing Formamide, N,N'-[1,3-phenylenebis(methylene)]bis- involves trans-ureation reactions at elevated temperatures [10]. The compound reacts with diisocyanates to form polyurea networks characterized by enhanced mechanical properties and chemical resistance [10] [12]. Studies indicate that the aromatic backbone contributes to improved thermal stability, with decomposition temperatures exceeding 300°C in nitrogen atmospheres [12] [30].

The reaction kinetics of Formamide, N,N'-[1,3-phenylenebis(methylene)]bis- in polyurea formation follow second-order mechanisms, with activation energies ranging from 45-65 kilojoules per mole depending on the specific diisocyanate employed [10]. Temperature-dependent studies reveal optimal reaction conditions between 160-200°C for achieving high molecular weight polyureas without thermal degradation [10] [20].

Crosslinking Agent Behavior in Thermoset Composite Formulations

Formamide, N,N'-[1,3-phenylenebis(methylene)]bis- demonstrates exceptional performance as a crosslinking agent in thermoset composite formulations, particularly in systems requiring high temperature stability and mechanical strength [8] [22]. The compound's bifunctional nature enables the formation of three-dimensional network structures through covalent bond formation with compatible reactive species [8] [29].

In epoxy-based thermoset systems, the compound participates in crosslinking reactions through nucleophilic ring-opening mechanisms [8]. The formamide groups undergo hydrolysis under curing conditions to generate primary amine functionalities, which subsequently react with epoxide groups to form robust crosslinked networks [20] [22]. This dual-stage reaction mechanism provides extended pot life while ensuring complete crosslinking during thermal cure cycles [22].

Table 2: Crosslink Density and Mechanical Properties in Thermoset Composites

Crosslinker Content (wt%)Crosslink Density (mol/cm³)Flexural Modulus (GPa)Glass Transition (°C)Impact Strength (J/m)
2.00.0045 [29]2.8 [29]145 [29]65 [8]
4.00.0089 [29]3.2 [29]158 [29]72 [8]
6.00.0134 [29]3.7 [29]172 [29]78 [8]
8.00.0178 [29]4.1 [29]184 [29]68 [8]

The crosslinking behavior exhibits strong temperature dependence, with gelation times decreasing exponentially with increasing cure temperature [8]. At 125°C, gel formation occurs within 20 hours, while at 160°C, gelation is achieved in approximately 45 minutes [8] [20]. This temperature sensitivity allows for precise control of processing windows in manufacturing applications [22].

Mechanical property enhancement through Formamide, N,N'-[1,3-phenylenebis(methylene)]bis- crosslinking follows predictable relationships with crosslink density [29] [35]. The storage modulus increases linearly with crosslink density up to approximately 0.015 mol/cm³, beyond which diminishing returns are observed due to network brittleness [29]. The relationship between crosslink density and glass transition temperature follows the Fox equation with a proportionality constant of 850 K·cm³/mol [35].

Dynamic mechanical analysis reveals that thermoset composites crosslinked with Formamide, N,N'-[1,3-phenylenebis(methylene)]bis- exhibit broad glass transitions spanning 15-25°C temperature ranges [29]. This broadness indicates heterogeneous network formation with varying local crosslink densities, which contributes to enhanced toughness compared to more uniform crosslinked systems [29] [35].

The compound's effectiveness as a crosslinking agent extends to fiber-reinforced composites, where it serves as both matrix modifier and fiber-matrix interface enhancer [8]. Interfacial adhesion measurements demonstrate 25-40% improvements in shear strength when Formamide, N,N'-[1,3-phenylenebis(methylene)]bis- is incorporated into the matrix formulation [8] [22].

Template-Directed Synthesis of Microporous Organic Polymers

Formamide, N,N'-[1,3-phenylenebis(methylene)]bis- plays a crucial role in template-directed synthesis strategies for creating microporous organic polymers with controlled pore architectures and enhanced surface areas [11] [21]. The compound functions both as a polymerization monomer and as a structure-directing agent in the formation of porous networks [11] [27].

In template synthesis approaches, Formamide, N,N'-[1,3-phenylenebis(methylene)]bis- undergoes condensation reactions with triazine-based monomers such as melamine to generate nitrogen-rich microporous frameworks [11]. The reaction proceeds through nucleophilic substitution mechanisms, with the formamide groups serving as leaving groups during polymer network formation [11]. This process creates polymers with Brunauer-Emmett-Teller surface areas ranging from 612 to 748 square meters per gram [11].

Table 3: Microporous Polymer Properties from Template-Directed Synthesis

Template RatioBET Surface Area (m²/g)Pore Size (nm)Pore Volume (cm³/g)Nitrogen Content (wt%)
1:1612 [11]0.52 [11]0.31 [11]18.2 [11]
1:2685 [11]0.68 [11]0.38 [11]16.8 [11]
1:3748 [11]1.10 [11]0.45 [11]15.4 [11]
1:4703 [11]1.25 [11]0.42 [11]14.1 [11]

The pore size distribution in these microporous polymers can be systematically tuned by varying the stoichiometric ratio of Formamide, N,N'-[1,3-phenylenebis(methylene)]bis- to the co-monomer [11]. Lower ratios favor the formation of smaller micropores with diameters below 0.7 nanometers, while higher ratios promote larger micropore formation approaching the mesopore regime [11] [21].

Interfacial polymerization utilizing Formamide, N,N'-[1,3-phenylenebis(methylene)]bis- enables the formation of ultrathin microporous films with thicknesses controllable at the nanometer scale [21]. These films demonstrate molecular sieving properties with size-selective permeation characteristics suitable for gas separation applications [21]. The synthesis involves reaction at liquid-liquid interfaces between aqueous solutions containing the bis-formamide compound and organic phases containing complementary reactive monomers [21].

The template-directing effect of Formamide, N,N'-[1,3-phenylenebis(methylene)]bis- extends to hierarchical porous structures combining micropores with mesoporous features [27]. Ball-milling synthesis techniques have been employed to create polymers with bimodal pore distributions, where the bis-formamide compound controls micropore formation while mechanical action promotes mesopore development [13]. These materials exhibit enhanced surface areas up to 520 square meters per gram with improved molecular weight distributions compared to solution-synthesized analogues [13].

Table 4: Gas Adsorption Properties of Template-Synthesized Microporous Polymers

Polymer TypeCO₂ Uptake (wt% at 273K)N₂ Uptake (wt% at 273K)CO₂/N₂ SelectivityCH₄ Uptake (wt% at 298K)
Primary Amine14.6 [11]0.85 [11]151 [11]3.2 [11]
Secondary Amine12.8 [11]0.92 [11]128 [11]2.9 [11]
Tertiary Amine11.2 [11]1.05 [11]98 [11]2.5 [11]

The incorporation of different amine functionalities through template-directed synthesis with Formamide, N,N'-[1,3-phenylenebis(methylene)]bis- significantly influences gas adsorption behavior [11]. Primary amine-containing polymers demonstrate superior carbon dioxide uptake capabilities, achieving 14.6 weight percent at 273 Kelvin and 1 bar pressure [11]. The enhanced performance correlates with stronger acid-base interactions between carbon dioxide and primary amine sites [11].

Density functional theory calculations have provided crucial insights into the tautomeric behavior of formamide derivatives, including the specific compound Formamide, N,N'-[1,3-phenylenebis(methylene)]bis-. The fundamental tautomeric equilibrium in simple formamide involves the conversion between the keto form (formamide) and the enol form (formamidic acid), with computational studies revealing that the formamidic acid tautomer lies approximately 12.1 kcal/mol higher in energy than formamide [1] [2]. This substantial energy difference indicates that the formamide tautomer is overwhelmingly preferred under normal conditions.

The transition state for formamide tautomerization exhibits a barrier of 48.9 kcal/mol when calculated using coupled-cluster theory with complete basis set extrapolation [1] [3]. This high barrier reflects the significant electronic reorganization required for the proton transfer process that converts the carbonyl oxygen to a hydroxyl group while simultaneously forming an imine functionality. The mechanism proceeds through the formation of aminohydroxymethylene as a crucial transient intermediate, which plays a decisive role in the overall tautomeric pathway [1] [3].

For N-substituted formamide derivatives, rotational barriers around the amide bond become particularly important. Studies on N-methylformamide rotamers using the M06-2X functional with the 6-311+G* basis set have established that formyl group rotation barriers consistently fall within the range of 20-23 kcal/mol [4] [5]. These barriers remain remarkably independent of substitution patterns, suggesting that the electronic nature of the formyl group rotation is largely conserved across different N-substituted formamides.

The bis-formamide structure of Formamide, N,N'-[1,3-phenylenebis(methylene)]bis- introduces additional complexity due to the presence of two equivalent formamide units connected through the meta-phenylenebis(methylene) linkage. Each formamide group can potentially undergo independent tautomeric transformations, leading to multiple possible tautomeric states: both groups in the formamide form, both in the formamidic acid form, or mixed states where one unit exists as formamide and the other as formamidic acid .

The meta-phenylene substitution pattern creates a spatial separation between the two formamide groups that minimizes direct electronic communication while maintaining conformational flexibility through the methylene linkers. This structural arrangement suggests that each formamide unit should exhibit tautomeric behavior similar to that observed in simpler N-benzylformamide derivatives, where the trans conformer is typically favored by 2-4 kcal/mol over the cis form [7].

Computational studies on benzhydrylformamide derivatives have demonstrated that ortho-substituents on aromatic rings significantly influence rotational barriers, with values ranging from 2.5 kcal/mol for unsubstituted systems to 9.8 kcal/mol for ortho-iodo derivatives [4] [5]. For Formamide, N,N'-[1,3-phenylenebis(methylene)]bis-, the meta-substitution pattern should result in minimal steric hindrance, suggesting rotational barriers closer to the lower end of this range.

Modern density functional theory approaches have revealed significant challenges in accurately predicting tautomeric equilibria, particularly regarding delocalization errors in generalized gradient approximation functionals [8]. These errors can reach tens of kcal/mol and produce incorrect qualitative stability ordering in approximately 20-30% of cases. Hybrid functionals containing 25-50% exact exchange provide improved accuracy, but coupled-cluster corrections are often necessary for quantitatively reliable predictions of tautomeric energy differences [8].

Transition State Modeling for Thermal Decomposition Pathways

The thermal decomposition of formamide derivatives follows multiple competing pathways, each characterized by distinct transition state structures and activation energies. Comprehensive theoretical investigations using coupled-cluster theory with complete basis set extrapolation have established that the primary decomposition channels—decarboxylation, dehydrogenation, and dehydration—exhibit activation barriers in the range of 73-78 kcal/mol [9] [3].

The decarboxylation pathway, leading to carbon monoxide and ammonia formation, proceeds through a two-step mechanism involving aminohydroxymethylene as a critical intermediate [9] [3]. The transition state for this process exhibits an imaginary frequency of 2391 cm⁻¹ along the reaction coordinate, indicating the dynamic nature of the bond-breaking and bond-forming processes. This pathway is kinetically favored over direct hydrogen elimination, consistent with experimental observations that identify carbon monoxide and ammonia as the primary thermal decomposition products [9] [10].

Rice-Rampserger-Kassel-Marcus theory calculations have revealed that hydrogen loss can occur through both one-step and two-step mechanisms, with the two-step process being competitive under certain conditions [9] [3]. The transition state for direct H₂ elimination involves simultaneous breaking of two N-H bonds, requiring substantial geometric reorganization that contributes to the high activation barrier.

Water elimination follows a more complex multi-step pathway that initially forms a formimic acid conformer as an intermediate [9] [3]. The rate-limiting step involves dehydration from this intermediate, with the overall process being particularly favored in low-temperature regimes. This mechanistic preference reflects the stabilization provided by the intermediate structure and the favorable entropy change associated with water loss.

For Formamide, N,N'-[1,3-phenylenebis(methylene)]bis-, the presence of two formamide units creates the possibility of sequential decomposition processes. The initial thermal activation could occur at either formamide group, with the meta-phenylene linkage potentially providing some thermal stability through electron delocalization. The benzyl methylene groups may also participate in radical stabilization processes during thermal decomposition.

Carbamyl radical formation represents another significant thermal decomposition pathway, particularly relevant under high-temperature photolysis conditions [10]. The rate constants for carbamyl radical decomposition follow Arrhenius behavior with limiting expressions: k∞ = 3.5 × 10¹² exp(-25,000/RT) s⁻¹ for high-pressure conditions and k₀ = 6.2 × 10¹³ exp(-21,700/RT)(M s)⁻¹ for low-pressure conditions [10]. These parameters indicate that the radical decomposition process becomes increasingly important at elevated temperatures.

The thermal decomposition mechanism is strongly influenced by the presence of solid acid catalysts, which can significantly accelerate the formation of hydrogen cyanide and water at temperatures above 160°C . This catalytic enhancement suggests that the bis-formamide compound may exhibit different thermal stability profiles depending on the presence of acidic impurities or surfaces.

Transition state structures for thermal decomposition exhibit characteristic features including lengthened N-C bonds, planarization of the nitrogen center, and increased conjugation between the carbonyl and amino groups [9] [11]. These structural changes reflect the electronic reorganization required for the various decomposition pathways and provide insight into the factors that control decomposition kinetics.

Molecular Dynamics Simulations of Solvent Interaction Networks

Molecular dynamics simulations have provided detailed insights into the solvent interaction networks formed by formamide derivatives in various liquid environments. Classical molecular dynamics studies using water models such as SPC/E and TIP4P/2005 have demonstrated that formamide-water mixtures form extensive hydrogen-bonded networks with enhanced structural organization compared to pure water [12] [13] [14].

The hydrogen-bonding dynamics in formamide-containing systems exhibit distinctive features characterized by longer hydrogen bond lifetimes as formamide concentration increases [13] [14]. Site-site radial distribution functions reveal that formamide molecules substitute for water in the hydrogen-bonding network while maintaining the overall tetrahedral coordination structure of water. This substitution leads to enhanced water structure within the first coordination shell, with tetrahedral orientational order being preserved and somewhat strengthened [13] [14].

Quantum mechanical/molecular mechanical hybrid simulations have demonstrated the critical importance of polarization effects in accurately describing formamide-solvent interactions [15]. These studies show that the inclusion of quantum mechanical treatment for the formamide molecule while using classical potentials for the solvent provides a rigorous framework for understanding polarization-induced structural changes. The nitrogen pyramidalization and subunit rotation dynamics are particularly sensitive to the quantum mechanical description of electronic structure [15].

For Formamide, N,N'-[1,3-phenylenebis(methylene)]bis-, the extended molecular structure creates multiple sites for hydrogen-bonding interactions. Each formamide group can act as both hydrogen bond donor (through N-H groups) and acceptor (through carbonyl oxygens), while the aromatic ring system provides additional sites for π-π stacking and C-H···π interactions. The meta-substitution pattern promotes extended conformations that facilitate intermolecular association through cooperative hydrogen bonding [16].

Studies of formamide clusters using density functional theory with aug-cc-pvdz basis sets have revealed that dimeric and trimeric formamide assemblies exhibit interaction energies of approximately 8-12 kcal/mol for dimers and 15-20 kcal/mol for trimers [17]. These assemblies preferentially adopt cyclic configurations that maximize hydrogen-bonding opportunities while minimizing steric repulsion. The most stable structures involve C₂ symmetry with two identical hydrogen bonds linking the formamide units [17].

The rotational spectrum of formamide₂-water complexes has been characterized using Fourier transform microwave spectroscopy, revealing the formation of almost planar three-body sequential cycles [16]. These complexes demonstrate water-mediated interactions between formamide molecules, with the formation of cooperative hydrogen bonds including C=O···H-O and O···H-N interactions. The quadrupole coupling effects provide evidence for subtle inductive forces associated with cooperative hydrogen bonding [16].

Symmetry-adapted perturbation theory calculations on formamide-water complexes indicate that electrostatic interactions constitute the dominant attractive force, with contributions approximately five times larger than dispersion forces and twice as large as induction contributions [18]. However, the progressive addition of water molecules to formamide leads to increased resonance character in the planar formamide structure, suggesting that hydrogen bonds between formamide and water possess some covalent character [18].

The solvation dynamics of formamide derivatives exhibit pronounced temperature dependence, with hydrogen bond lifetimes increasing substantially at lower temperatures [19]. In protein systems, formamide has been shown to interact preferentially with hydrophobic surface patches, displaying behavior similar to that observed at air-water interfaces [20]. This preferential solvation behavior suggests that the bis-formamide compound may exhibit selective association with hydrophobic regions of macromolecular assemblies.

Kirkwood-Buff theory applications to amide-water systems have demonstrated that accurate force field development requires careful attention to both density and activity coefficient reproduction [21]. The preferential interactions between amides and water follow complex concentration-dependent patterns that reflect the balance between hydrogen bonding and hydrophobic effects. These insights provide a foundation for understanding the solution behavior of larger amide-containing molecules such as Formamide, N,N'-[1,3-phenylenebis(methylene)]bis-.

XLogP3

0.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

192.089877630 g/mol

Monoisotopic Mass

192.089877630 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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